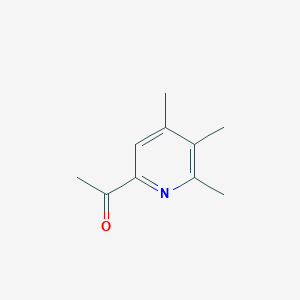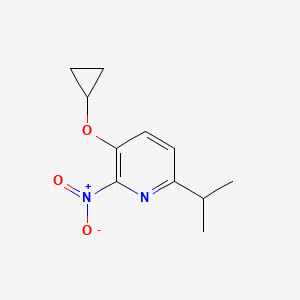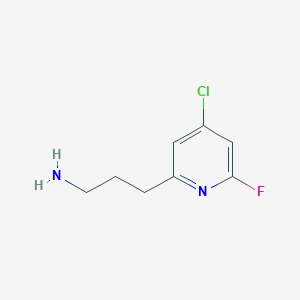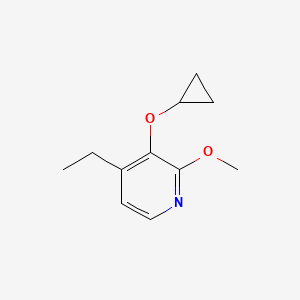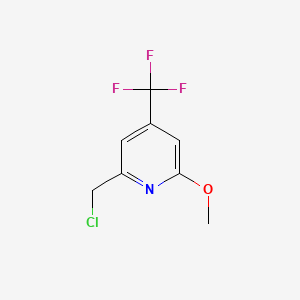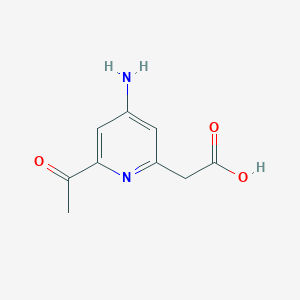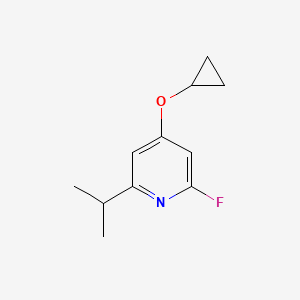
4-Cyclopropoxy-2-fluoro-6-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 4-position, a fluorine atom at the 2-position, and an isopropyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed using a variety of methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
Substitution with Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl alcohol and appropriate leaving groups.
Introduction of the Isopropyl Group: The isopropyl group can be introduced using Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Industrial production of 4-cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides or carboxylic acids.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Applications De Recherche Scientifique
4-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and metabolic stability, while the cyclopropoxy and isopropyl groups can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-methoxypyridine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
2-Fluoro-6-(propan-2-yl)pyridine: Lacks the cyclopropoxy group but retains the fluorine and isopropyl groups.
4-Cyclopropoxy-2-chloro-6-(propan-2-yl)pyridine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-Cyclopropoxy-2-fluoro-6-(propan-2-yl)pyridine is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropoxy group can influence the compound’s reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-fluoro-6-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14FNO/c1-7(2)10-5-9(6-11(12)13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
WKUKMFHEZSHZAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CC(=C1)OC2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


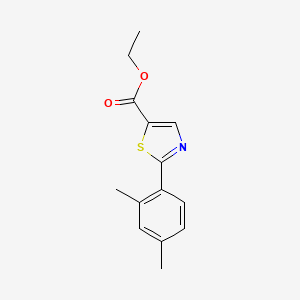
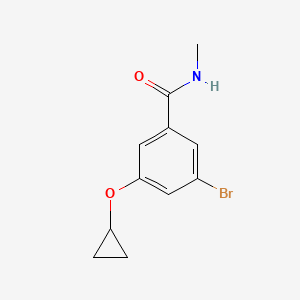
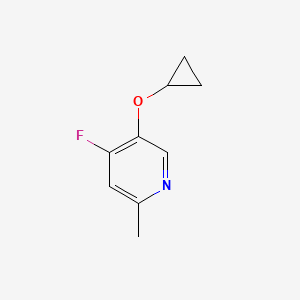
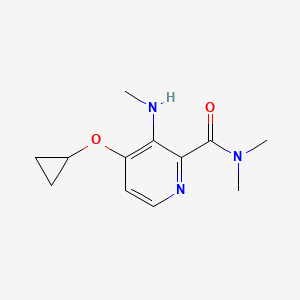

![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
